![molecular formula C16H16N4O B14210117 Benzenemethanol, 4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]- CAS No. 825630-01-1](/img/structure/B14210117.png)
Benzenemethanol, 4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]- is a complex organic compound that features a benzenemethanol moiety linked to an imidazo[1,2-a]pyrazine ring system. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenemethanol, 4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]- typically involves the construction of the imidazo[1,2-a]pyrazine core followed by the introduction of the benzenemethanol group. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Catalytic hydrogenation and solvent-free conditions are often employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]- can undergo various chemical reactions, including:
Oxidation: The benzenemethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazo[1,2-a]pyrazine ring can be partially reduced under catalytic hydrogenation conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines and halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenemethanol group can yield benzaldehyde or benzoic acid derivatives .
Scientific Research Applications
Benzenemethanol, 4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzenemethanol, 4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-a]pyrazine ring system is known to interact with various biological pathways, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar core structure but differs in the nitrogen arrangement within the ring.
Imidazo[1,2-a]pyridine: Another related compound with a different heterocyclic ring system.
Uniqueness
Benzenemethanol, 4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]- is unique due to its specific substitution pattern and the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
825630-01-1 |
|---|---|
Molecular Formula |
C16H16N4O |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
[4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl]methanol |
InChI |
InChI=1S/C16H16N4O/c21-10-11-1-3-12(4-2-11)14-9-18-16-15(19-13-5-6-13)17-7-8-20(14)16/h1-4,7-9,13,21H,5-6,10H2,(H,17,19) |
InChI Key |
BYJNTQHXRMSXHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=CN3C2=NC=C3C4=CC=C(C=C4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]-](/img/structure/B14210047.png)
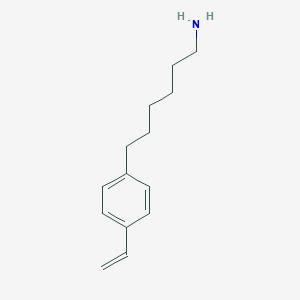
![2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazole](/img/structure/B14210057.png)
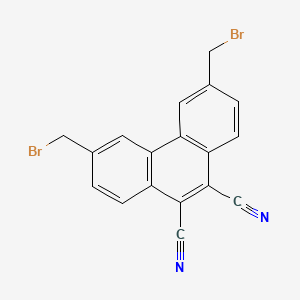
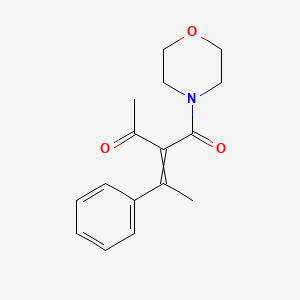

![Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]-](/img/structure/B14210090.png)
![[4-(4-Methoxyanilino)phenoxy]acetic acid](/img/structure/B14210094.png)
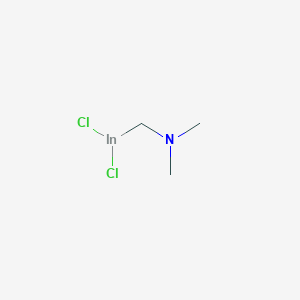
![Ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate](/img/structure/B14210097.png)
![2-Thiophenesulfonyl chloride, 5-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14210105.png)
![2'-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine](/img/structure/B14210110.png)
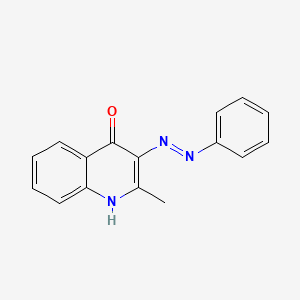
![2-({2-[(2-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14210119.png)
